molecular formula C16H21NO5 B12272342 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione

Cat. No.: B12272342
M. Wt: 307.34 g/mol
InChI Key: KFILRMHWVGXICY-UHFFFAOYSA-N
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Description

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione is a chemical compound with the molecular formula C16H21NO5. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions are likely to be employed to ensure sustainability and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the isoindoline-1,3-dione scaffold .

Scientific Research Applications

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and materials.

    Biology: The compound has been studied for its potential interactions with biological targets, such as the dopamine receptor D2.

    Medicine: It shows promise as a potential antipsychotic agent and in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

    Industry: The compound is used in the development of new materials with specific properties, such as photochromic materials and polymer additives.

Mechanism of Action

The mechanism of action of 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
  • 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-

Uniqueness

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[2-(2,2-diethoxyethoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H21NO5/c1-3-21-14(22-4-2)11-20-10-9-17-15(18)12-7-5-6-8-13(12)16(17)19/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

KFILRMHWVGXICY-UHFFFAOYSA-N

Canonical SMILES

CCOC(COCCN1C(=O)C2=CC=CC=C2C1=O)OCC

Origin of Product

United States

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